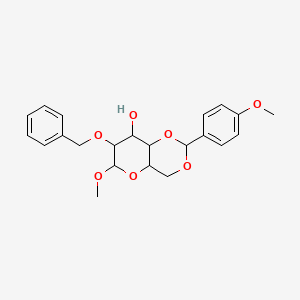
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiadiazoles This compound is characterized by its unique structure, which includes a benzothiadiazole ring substituted with methyl and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the correct substitution and nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-aminobenzamide.
Aplicaciones Científicas De Investigación
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiadiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
- 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Uniqueness
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzothiadiazole ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H12N4O3S |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O3S/c1-8-3-5-10(7-12(8)19(21)22)15(20)16-13-9(2)4-6-11-14(13)18-23-17-11/h3-7H,1-2H3,(H,16,20) |
Clave InChI |
RLQNVYXDSLBJDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4-(decanoylamino)phenyl]carbonyl}amino)-N,N-di(propan-2-yl)benzamide](/img/structure/B15020542.png)

![4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15020556.png)

![(5E)-5-{[(3-aminophenyl)amino]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B15020560.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15020561.png)
![N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15020569.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15020576.png)
![5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020588.png)
![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B15020596.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B15020604.png)
![(5E)-5-(3,4-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15020616.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B15020627.png)
![N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide (non-preferred name)](/img/structure/B15020637.png)
